Trimethylsilylcyclopentadiene

概要

説明

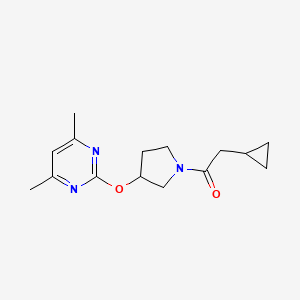

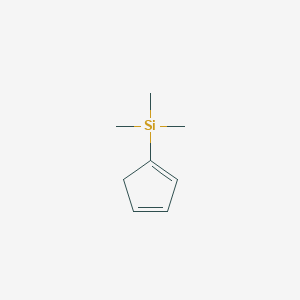

Trimethylsilylcyclopentadiene (TMSCP) is a cyclic organic compound that is used in many scientific research applications. It is a versatile reagent that is used in a variety of laboratory experiments, such as organic synthesis, catalysis, and materials science. TMSCP is a stable, colorless liquid that is easily soluble in common organic solvents. It is also a useful starting material for the synthesis of other organosilicon compounds.

科学的研究の応用

Synthesis of Early Transition Metal Complexes :

- Trimethylsilylcyclopentadiene has been used for new or improved syntheses of complexes of early transition metals, including titanium, niobium, and tantalum halides. These improved routes have facilitated the synthesis of various complexes like [TiCl3(cp)], [TiBr3(cp)], [Til3(cp)], [NbCl4(cp)], and [TaCl4(cp)] (Cardoso, Clark & Moorhouse, 1980).

Observation in Gas Phase Reactions :

- In the gas phase, this compound exhibits degenerate migration of the trimethylsilyl group via 1-2 sigmatropic shifts. This process has been studied using gas-phase 1H NMR spectroscopy, providing insight into the kinetic parameters of this migration (Taha et al., 2000).

Nuclear Magnetic Resonance Studies :

- Trimethylsilyl compounds, including this compound, have been studied by 29Si and 13C NMR. This research has provided valuable data on chemical shifts, coupling constants, and spin-lattice relaxation times, which are essential for understanding the properties of these compounds (Harris & Kimber, 1975).

Use in Lithium-Ion Batteries :

- This compound has been identified as a novel electrolyte additive for high-temperature applications in lithium-ion batteries, particularly for lithium nickel manganese oxide cathodes. It helps in suppressing the dissolution of transition metal ions, thereby enhancing the cyclic performance of the batteries (Tu et al., 2017).

Synthesis of Alkoxyalkyl Cyclopentadienes :

- A new route for synthesizing sensitive alkoxyalkyl substituted cyclopentadiene compounds involves condensation of this compound with acetals, ketals, and ortho esters (Sternbach & Hobbs, 1984).

Lewis Acid in Synthetic Chemistry :

- Trimethylsilyl chloride, closely related to this compound, has been used as a Lewis acid in synthetic chemistry, particularly in one-pot, three-component Biginelli condensation reactions (Zhu, Pan & Huang, 2004).

作用機序

Target of Action

Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .

Mode of Action

The interaction of this compound with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .

Biochemical Pathways

It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.

特性

IUPAC Name |

cyclopenta-1,3-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUUTHYXRLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25134-15-0 | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![[4-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B2476215.png)

![1-[[5-(Difluoromethyl)thiophen-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2476216.png)

![1-Benzyl-3'-(4-fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2476219.png)